molecular formula C14H12ClNOS B3058999 2-[(4-chlorophenyl)sulfanyl]-N-phenylacetamide CAS No. 93535-08-1

2-[(4-chlorophenyl)sulfanyl]-N-phenylacetamide

Cat. No.: B3058999
CAS No.: 93535-08-1
M. Wt: 277.8 g/mol
InChI Key: YZYIYHFTQNZYRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-chlorophenyl)sulfanyl]-N-phenylacetamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound features a sulfanyl group attached to a chlorophenyl ring, which is further connected to a phenylacetamide moiety.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with estrogen receptor beta . The role of this receptor is to bind estrogens, which are primary female sex hormones. Its activation can lead to a cascade of events influencing cell growth and differentiation.

Pharmacokinetics

Its predicted properties suggest it has a low water solubility , which could impact its absorption and bioavailability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-phenylacetamide typically involves the reaction of 4-chlorothiophenol with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfanyl]-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorophenyl group.

    Substitution: The chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated phenylacetamide derivatives.

    Substitution: Various substituted phenylacetamide derivatives.

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-N-phenylacetamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one
  • 2-[(4-chlorophenyl)sulfanyl]-N-(2-methoxy-5-nitrophenyl)acetamide
  • 2-[(4-chlorophenyl)sulfanyl]-N-(4-fluorobenzyl)acetamide

Uniqueness

2-[(4-chlorophenyl)sulfanyl]-N-phenylacetamide stands out due to its unique combination of a chlorophenyl group and a sulfanyl linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNOS/c15-11-6-8-13(9-7-11)18-10-14(17)16-12-4-2-1-3-5-12/h1-9H,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYIYHFTQNZYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70307230
Record name MLS003106980
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70307230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93535-08-1
Record name MLS003106980
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190461
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003106980
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70307230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-chlorophenyl)sulfanyl]-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-[(4-chlorophenyl)sulfanyl]-N-phenylacetamide
Reactant of Route 3
Reactant of Route 3
2-[(4-chlorophenyl)sulfanyl]-N-phenylacetamide
Reactant of Route 4
Reactant of Route 4
2-[(4-chlorophenyl)sulfanyl]-N-phenylacetamide
Reactant of Route 5
Reactant of Route 5
2-[(4-chlorophenyl)sulfanyl]-N-phenylacetamide
Reactant of Route 6
Reactant of Route 6
2-[(4-chlorophenyl)sulfanyl]-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.